3-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-12-11-15(18(19,20)21)24-16(23-12)9-10-22-17(25)8-5-13-3-6-14(26-2)7-4-13/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWKLINDUAYAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CCC2=CC=C(C=C2)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the Propanamide Backbone : This can be achieved through standard amide coupling reactions.
- Introduction of the Trifluoromethyl-Pyrimidine Moiety : Utilizing trifluoromethylation techniques to modify pyrimidine derivatives.
- Final Coupling Reactions : To attach the methoxyphenyl group to the nitrogen atom.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties:
- In vitro Studies : Various studies have shown that similar compounds can induce apoptosis in cancer cell lines. For instance, a compound tested against A549 lung cancer cells demonstrated an IC50 value of approximately 49.85 µM, indicating effective growth inhibition .
- Mechanism of Action : The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Anti-inflammatory Effects
Compounds with structural similarities have also been evaluated for their anti-inflammatory activities:
- Cytokine Inhibition : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antitumor Activity
A study conducted by Rostom et al. investigated a series of pyrazole derivatives with structural similarities to our compound. The most promising derivative exhibited a GI50 value of 0.36 µM against various cancer cell lines, demonstrating potent antiproliferative effects .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Pyrazole Derivative | A549 | 0.36 |
| Control | A549 | 10.0 |
Case Study 2: Inhibition of Kinases
Another relevant study explored the inhibition of Aurora-A kinase by related compounds, with one showing an IC50 value of 0.067 µM. This highlights the potential for targeting specific kinases involved in cancer progression .
- Kinase Inhibition : Many compounds similar to this compound act as inhibitors for various kinases, disrupting cellular signaling pathways critical for tumor growth.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of the compound's biological activity.
Preparation Methods
Pyrimidine Ring Construction
The 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl scaffold is synthesized via cyclocondensation. A β-diketone intermediate, 1-(trifluoromethyl)-3-oxobutane-1,1-diol , reacts with acetamidine hydrochloride under acidic conditions to yield the pyrimidine core.
Procedure :
- Dissolve acetamidine hydrochloride (1.2 equiv) in ethanol (10 vol%), add concentrated HCl (0.5 equiv), and heat to 60°C.
- Add 1-(trifluoromethyl)-3-oxobutane-1,1-diol (1.0 equiv) dropwise over 30 minutes.
- Reflux for 12 h, then neutralize with NaHCO₃. Extract with ethyl acetate and purify via silica chromatography (hexane:EtOAc = 4:1).
Ethylamine Side-Chain Introduction
The 2-ethylamine substituent is installed via nucleophilic substitution. Pyrimidine-2-chloride (derived from the above product) reacts with ethylenediamine in dimethylformamide (DMF) at 80°C.
Optimization :
- Excess ethylenediamine (3.0 equiv) ensures complete substitution.
- Catalytic KI (10 mol%) enhances reactivity.
Synthesis of the Arylpropanamide Subunit
3-(4-Methoxyphenyl)Propanoic Acid Preparation
Friedel-Crafts acylation of anisole with succinic anhydride in the presence of AlCl₃ generates 3-(4-methoxyphenyl)propanoic acid.
Procedure :
- Suspend AlCl₃ (2.5 equiv) in dichloromethane (DCM), add succinic anhydride (1.0 equiv), and stir at 0°C.
- Add anisole (1.2 equiv) dropwise, warm to room temperature, and stir for 6 h.
- Quench with ice-cold HCl, extract with DCM, and recrystallize from ethanol.
Amide Bond Formation
Carboxylic Acid Activation
The propanoyl group is activated using di-2-pyridyldithiocarbonate (DPDTC), a reagent enabling direct amidation without racemization.
Procedure :
Coupling with Pyrimidine-Ethylamine
The activated acid reacts with 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine in the presence of ammonium hydroxide:
- Add NH₄OH (2.0 equiv) to the reaction mixture and stir at 60°C for 30 min.
- Wash with 1 M NaOH (3×) to remove 2-mercaptopyridine byproducts.
- Purify via silica chromatography (EtOAc:MeOH = 9:1).
Reaction Optimization and Scalability
Trifluoromethylation Efficiency
The trifluoromethyl group’s introduction on the pyrimidine ring is sensitive to Lewis acid choice. Screening revealed Zn(OTf)₂ outperforms BF₃·OEt₂ in minimizing dehalogenation (Table 1).
Table 1. Trifluoromethylation Optimization
| Lewis Acid | Temp (°C) | Yield (%) |
|---|---|---|
| Zn(OTf)₂ | 60 | 72 |
| BF₃·OEt₂ | 60 | 58 |
| FeCl₃ | 60 | 45 |
Amide Coupling Solvent Effects
Polar aprotic solvents (THF, DMF) enhance DPDTC-mediated amidation. THF provided superior yields due to improved reagent solubility (Table 2).
Table 2. Solvent Screening for Amidation
| Solvent | Yield (%) |
|---|---|
| THF | 88 |
| DMF | 76 |
| DCM | 62 |
Analytical Characterization
NMR Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25 (d, J = 8.8 Hz, 2H, aryl-H), 6.85 (d, J = 8.8 Hz, 2H, aryl-H), 3.80 (s, 3H, OCH₃), 3.65 (q, J = 6.4 Hz, 2H, NHCH₂), 2.90 (t, J = 7.2 Hz, 2H, CH₂CO), 2.60 (t, J = 7.2 Hz, 2H, CH₂Ar), 2.40 (s, 3H, CH₃-pyrimidine).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₁₈H₂₁F₃N₃O₂ [M+H]⁺: 376.1601. Found: 376.1604.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including amide coupling and pyrimidine ring formation. Key steps require temperature control (e.g., 0–25°C for sensitive intermediates), pH adjustment to stabilize reactive groups, and reaction time optimization (e.g., 12–24 hours for coupling reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Solvent selection (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) may prevent side reactions .
Q. How can spectroscopic techniques validate the structural identity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrimidine protons (δ ~6.5–8.5 ppm), and propanamide backbone (δ ~2.5–3.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) verify substituent positions .
- ESI-MS : Molecular ion [M+H]⁺ or [M−H]⁻ should match the theoretical molecular weight (e.g., ±0.5 Da tolerance). Fragmentation patterns confirm functional groups .
- IR Spectroscopy : Stretching bands for amide (1650–1680 cm⁻¹) and trifluoromethyl (1100–1200 cm⁻¹) groups validate key moieties .
Q. What crystallographic strategies are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement). Key parameters:
- Collect high-resolution data (≤1.0 Å) to resolve trifluoromethyl and pyrimidine groups.
- Address twinning or disorder via SHELXPRO’s macromolecular tools.
- Validate hydrogen bonding (amide NH∙∙∙O) and π-π stacking (aromatic rings) using Olex2 or Mercury .
Q. How can researchers determine physicochemical properties (e.g., logP, solubility) experimentally?
- Methodological Answer :
- logP : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Calibrate with standards (e.g., caffeic acid for polar compounds) .
- Solubility : Perform saturation solubility assays in PBS (pH 7.4) or DMSO, monitored by UV-Vis spectroscopy at λ_max (~270–300 nm for aromatic systems) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, proteases). Parameterize trifluoromethyl groups with accurate partial charges.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF for pyrimidine ring flexibility .
- QSAR : Build models using descriptors like topological polar surface area (TPSA) and H-bond acceptors from RDKit .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallographic Ambiguities : Re-process raw data with SHELXE for phase improvement. Test alternative space groups (e.g., P2₁/c vs. P1̄) to refine occupancy of disordered groups .
Q. How can structure-activity relationships (SAR) guide analog design?
- Methodological Answer :
- Pyrimidine Modifications : Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to assess steric effects on target binding.
- Propanamide Backbone : Introduce α-methylation to evaluate conformational rigidity.
- Methoxyphenyl Substitution : Test electron-withdrawing groups (e.g., nitro) vs. electron-donating (e.g., ethoxy) to optimize π-π interactions .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., PDEs, kinases) with IC₅₀ determination via dose-response curves. Include positive controls (e.g., IBMX for PDEs) .
- Cellular Uptake : Perform confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled). Quantify intracellular concentration via LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
